6-Phenyl-2-hexyne
Overview
Description
6-Phenyl-2-hexyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C12H14, and it consists of a phenyl group attached to a hexyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenyl-2-hexyne can be synthesized through several methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide in ammonia (NaNH2/NH3). .
Alkylation of Terminal Alkynes: This method involves the alkylation of terminal alkynes with alkyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Phenyl-2-hexyne undergoes various chemical reactions, including:
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4), leading to the formation of diketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to alkenes or alkanes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Electrophilic Addition: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr), solvents like dichloromethane (CH2Cl2).
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), aqueous or organic solvents.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4), organic solvents.
Major Products Formed:
Dihaloalkanes and Haloalkenes: From addition reactions.
Diketones and Carboxylic Acids: From oxidation reactions.
Alkenes and Alkanes: From reduction reactions.
Scientific Research Applications
6-Phenyl-2-hexyne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Phenyl-2-hexyne involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound’s triple bond acts as a nucleophile, reacting with electrophiles to form addition products.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new products.
Biological Activity: The phenyl group and alkyne moiety may interact with biological targets, affecting cellular processes and pathways
Comparison with Similar Compounds
6-Phenyl-2-hexyne can be compared with other similar compounds, such as:
1-Phenyl-1-propyne: Similar structure but shorter carbon chain.
2-Phenyl-1-butyne: Similar structure with a different position of the phenyl group.
3-Phenyl-1-pentyne: Similar structure with a different position of the phenyl group.
Properties
IUPAC Name |
hex-4-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQGPSNMZZGRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390654 | |
Record name | 6-PHENYL-2-HEXYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34298-75-4 | |
Record name | 6-PHENYL-2-HEXYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-PHENYL-2-HEXYNE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting photochemical behavior does 6-Phenyl-2-hexyne exhibit?
A: this compound undergoes internal photocycloaddition [, ]. This means that upon light irradiation, the molecule rearranges internally to form a cyclic structure. This property makes it an interesting subject for studying photochemical reactions and their potential applications in organic synthesis.
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